1-Adamantyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Overview
Description
The compound “1-Adamantyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a complex organic molecule. It contains an adamantyl group, which is a type of bulky, three-dimensional structure derived from adamantane . It also contains a nitrophenyl group, which is a benzene ring with a nitro (-NO2) substituent, and a dihydroimidazol group, which is a five-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the adamantane and nitrophenyl precursors. The exact method would depend on the specific reactions involved, which could include nucleophilic substitution, condensation, or other types of organic reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantyl group would provide a three-dimensional, rigid structure, while the nitrophenyl group would add electron-withdrawing properties. The dihydroimidazol group would add additional nitrogen atoms to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The nitro group in the nitrophenyl ring could potentially be reduced to an amino group, or the ring could undergo electrophilic aromatic substitution. The adamantyl group is quite stable and would not be likely to participate in many reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the adamantyl group could increase its lipophilicity, which might affect its solubility in different solvents. The nitrophenyl group could contribute to its reactivity .Scientific Research Applications
Catalyst and Solvent-Free Synthesis
A study describes a catalyst- and solvent-free method for synthesizing heterocyclic compounds, highlighting the efficient synthesis of related heterocyclic amides (Moreno-Fuquen et al., 2019). This method could potentially be applied to the synthesis of similar compounds like 1-Adamantyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone.
Interaction with Nitrosochlorides
Research on the interaction of nitrosochlorides based on 2-alkylidene adamantanes with 1Н-azoles suggests potential applications in the formation of azolyl oximes (Krasnikov et al., 2014). This could indicate similar reactivity for compounds like this compound.
Antimicrobial and Antiviral Activity
A study synthesized analogous compounds and evaluated them for antimicrobial and antiviral potential, though none were effective against bacterial strains tested (Sharma et al., 2009). This research may guide future studies on the antimicrobial potential of this compound.
Novel Hybrid Compounds for Anti-Inflammatory Activity
The synthesis of novel adamantane–tetrahydropyrimidine hybrids and their evaluation for anti-inflammatory activities provides a framework for exploring similar adamantyl compounds (Kalita et al., 2015).
Structural and Theoretical Studies
Studies on similar adamantylazoles focus on the specificity of acid-catalyzed alkylation, providing insights into the chemical behavior of adamantyl compounds (Logvinov et al., 2009).
Mechanism of Action
Without more specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be used as a drug, for example, the mechanism would depend on the specific biological target. The nitrophenyl group could potentially be involved in interactions with proteins or other biological molecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-adamantyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-19(21-10-15-7-16(11-21)9-17(8-15)12-21)23-6-5-22-20(23)28-13-14-1-3-18(4-2-14)24(26)27/h1-4,15-17H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVBDXDYTNSOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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